Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF
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Overview
Description
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF is a synthetic peptide derivative of somatostatin, a hormone that inhibits the release of several other hormones. This compound is designed to interact with somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1) and somatostatin receptor type 4 (SSTR4) .
Chemical Reactions Analysis
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed depend on the specific reaction conditions and the nature of the substituents .
Scientific Research Applications
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF has several scientific research applications:
Chemistry: It is used as a ligand in binding studies to understand the interaction between peptides and somatostatin receptors.
Biology: The compound is employed in studies investigating the role of somatostatin in regulating hormone release.
Medicine: It has potential therapeutic applications in treating diseases related to hormone imbalances, such as acromegaly and certain types of cancer.
Industry: The compound can be used in the development of diagnostic tools and assays for detecting somatostatin receptor activity
Mechanism of Action
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR1 and SSTR4. This binding inhibits the release of various hormones, including growth hormone, insulin, and glucagon. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels and reduced hormone secretion .
Comparison with Similar Compounds
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF is unique due to its specific amino acid substitutions, which enhance its binding affinity and selectivity for somatostatin receptors. Similar compounds include:
Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF: Another synthetic peptide with different amino acid substitutions.
cyclo(7-12) Des-AA1,5-[Tyr2,Glu7,D-Trp8,IAmp9]SRIF: A cyclic peptide analog with modifications to enhance stability and receptor binding.
These compounds share structural similarities but differ in their specific amino acid sequences and resulting biological activities.
Properties
Molecular Formula |
C83H106N16O16S2 |
---|---|
Molecular Weight |
1648.0 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-31-(4-aminobutyl)-34-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxamide |
InChI |
InChI=1S/C83H106N16O16S2/c1-47(2)87-42-55-29-27-54(28-30-55)40-64-78(110)98-70(48(3)101)82(114)94-65(39-52-22-12-7-13-23-52)79(111)99-71(49(4)102)83(115)95-67(44-100)80(112)96-68(72(86)104)45-116-117-46-69(97-73(105)59(85)36-53-31-33-57(103)34-32-53)81(113)89-61(26-16-17-35-84)74(106)90-62(37-50-18-8-5-9-19-50)75(107)91-63(38-51-20-10-6-11-21-51)76(108)93-66(77(109)92-64)41-56-43-88-60-25-15-14-24-58(56)60/h5-15,18-25,27-34,43,47-49,59,61-71,87-88,100-103H,16-17,26,35-42,44-46,84-85H2,1-4H3,(H2,86,104)(H,89,113)(H,90,106)(H,91,107)(H,92,109)(H,93,108)(H,94,114)(H,95,115)(H,96,112)(H,97,105)(H,98,110)(H,99,111)/t48-,49-,59+,61-,62-,63+,64+,65+,66+,67+,68+,69-,70-,71-/m1/s1 |
InChI Key |
GIGRDXKZXVSPEN-OFTQGXSVSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC(=O)[C@H](CC7=CC=C(C=C7)O)N)C(=O)N)CO)[C@@H](C)O)CC8=CC=CC=C8)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)N)C(=O)N)CO)C(C)O)CC8=CC=CC=C8)C(C)O |
Origin of Product |
United States |
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